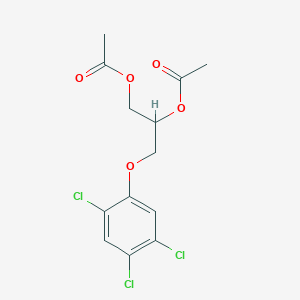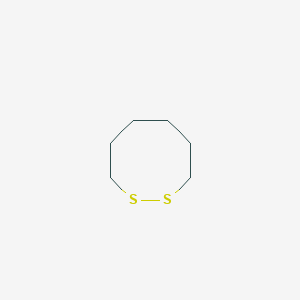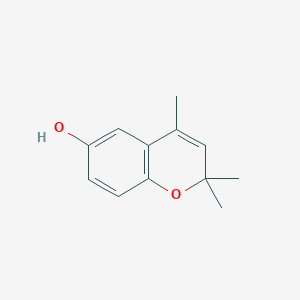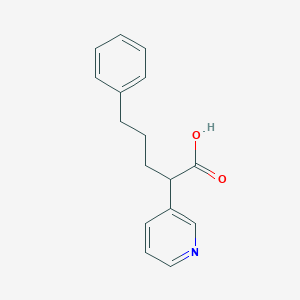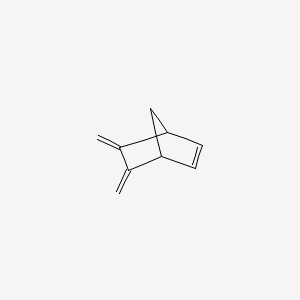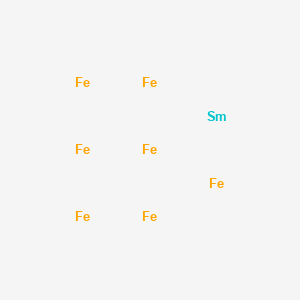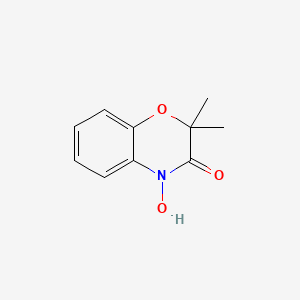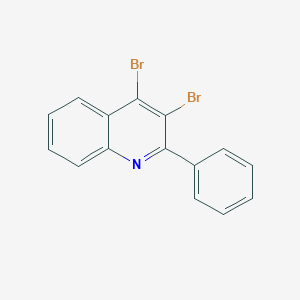
3,4-Dibromo-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine atoms at the 3 and 4 positions, along with a phenyl group at the 2 position, makes this compound particularly interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-phenylquinoline typically involves the bromination of 2-phenylquinoline. One common method is the reaction of 2-phenylquinoline with bromine in acetic acid, which leads to the selective bromination at the 3 and 4 positions . The reaction conditions usually involve maintaining the temperature at room temperature and using an excess of bromine to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 3,4-Dibromo-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3,4-Dibromo-2-phenylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential use in drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-Dibromo-2-phenylquinoline involves its interaction with various molecular targets. The bromine atoms and the quinoline ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .
相似化合物的比较
2-Phenylquinoline: Lacks the bromine atoms and has different reactivity and biological activity.
3,4-Dichloro-2-phenylquinoline: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
2-Methylquinoline: Substituted at the 2 position with a methyl group, showing different biological activities.
Uniqueness: 3,4-Dibromo-2-phenylquinoline is unique due to the presence of bromine atoms, which enhance its reactivity and potential biological activities. The bromine atoms can participate in various chemical reactions, making the compound a versatile intermediate for the synthesis of more complex molecules.
属性
CAS 编号 |
5428-22-8 |
|---|---|
分子式 |
C15H9Br2N |
分子量 |
363.05 g/mol |
IUPAC 名称 |
3,4-dibromo-2-phenylquinoline |
InChI |
InChI=1S/C15H9Br2N/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9H |
InChI 键 |
VCDSZBBXLSQKDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


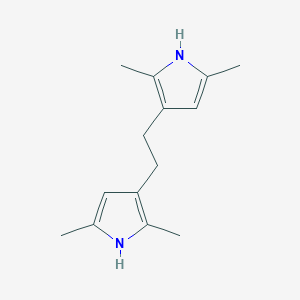
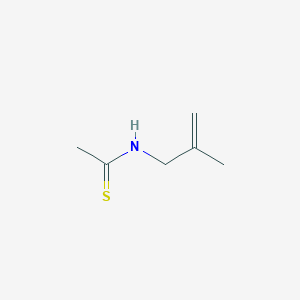


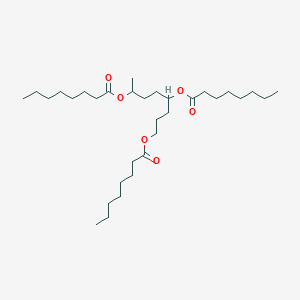
![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)
